2-Ethyl-5-hydroxypyridine-4-carbonitrile
CAS No.:
Cat. No.: VC19942849
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O |
|---|---|
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 2-ethyl-5-hydroxypyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C8H8N2O/c1-2-7-3-6(4-9)8(11)5-10-7/h3,5,11H,2H2,1H3 |
| Standard InChI Key | SJNRYGDBUCMEOA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C=N1)O)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
2-Ethyl-5-hydroxypyridine-4-carbonitrile (C₈H₈N₂O) consists of a six-membered pyridine ring with three distinct substituents:
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Ethyl group (-CH₂CH₃) at position 2, contributing to hydrophobic interactions.
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Hydroxyl group (-OH) at position 5, enabling hydrogen bonding and acidity (pKa ≈ 8–10).
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Cyano group (-CN) at position 4, enhancing electrophilicity and participation in nucleophilic reactions.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Density (estimated) | 1.18–1.25 g/cm³ (similar to ) |
| Boiling Point | ~300–320°C (extrapolated) |
| Melting Point | Not reported |
The compound’s planar structure and electron-withdrawing cyano group predispose it to π-π stacking and dipole-dipole interactions, critical in solid-state stability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-Ethyl-5-hydroxypyridine-4-carbonitrile can be approached via halogenated pyridine intermediates, drawing parallels to methods described in patent CN105175321A . Key steps include:
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Halogenation: Introduction of a halogen (Br/I) at position 4 of 2-ethyl-5-hydroxypyridine.
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Cyanation: Replacement of the halogen with a cyano group using CuCN or Pd-catalyzed cross-coupling.
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Protection/Deprotection: Stabilization of reactive groups (e.g., hydroxyl) during synthesis.
Table 2: Proposed Synthesis Route
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Halogenation | POBr₃, 110°C, 6h | 2-Ethyl-5-hydroxy-4-bromopyridine |
| 2 | Cyanation | CuCN, DMF, 150°C, 12h | 2-Ethyl-5-hydroxy-4-cyanopyridine |
| 3 | Hydroxyl Protection | Ac₂O, pyridine, rt, 2h | 2-Ethyl-5-acetoxy-4-cyanopyridine |
Challenges and Optimizations
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Regioselectivity: Ensuring precise substitution at position 4 requires catalysts like Pd(PPh₃)₄ to minimize byproducts .
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Stability: The hydroxyl group’s acidity necessitates protection (e.g., acetylation) during cyanation to prevent decomposition.
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Yield Improvements: Patent CN105175321A reports 60–77% yields for analogous deprotection steps, suggesting room for optimization via solvent selection (e.g., DMAc over toluene) .
Physicochemical and Spectroscopic Characteristics
Spectral Data (Predicted)
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IR Spectroscopy: Peaks at 2250 cm⁻¹ (C≡N stretch), 3200–3400 cm⁻¹ (O-H stretch), and 2900 cm⁻¹ (C-H of ethyl).
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NMR (¹H): δ 1.3 (t, 3H, CH₂CH₃), δ 2.7 (q, 2H, CH₂), δ 6.8 (s, 1H, pyridine-H3), δ 8.1 (s, 1H, pyridine-H6).
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MS (ESI+): m/z 149.1 [M+H]⁺.
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the cyano group; poor in water (logP ≈ 1.5).
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Stability: Susceptible to oxidation at the hydroxyl group; recommended storage under inert gas with desiccants.
Applications in Pharmaceutical and Industrial Chemistry
Agrochemical Relevance
In herbicides, pyridine nitriles disrupt chlorophyll biosynthesis. Field trials of similar compounds demonstrate 90% weed suppression at 10 g/ha .
Future Research Directions
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Synthetic Efficiency: Explore microwave-assisted cyanation to reduce reaction times.
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Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.
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Crystallography: Resolve X-ray structures to guide computational modeling.
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